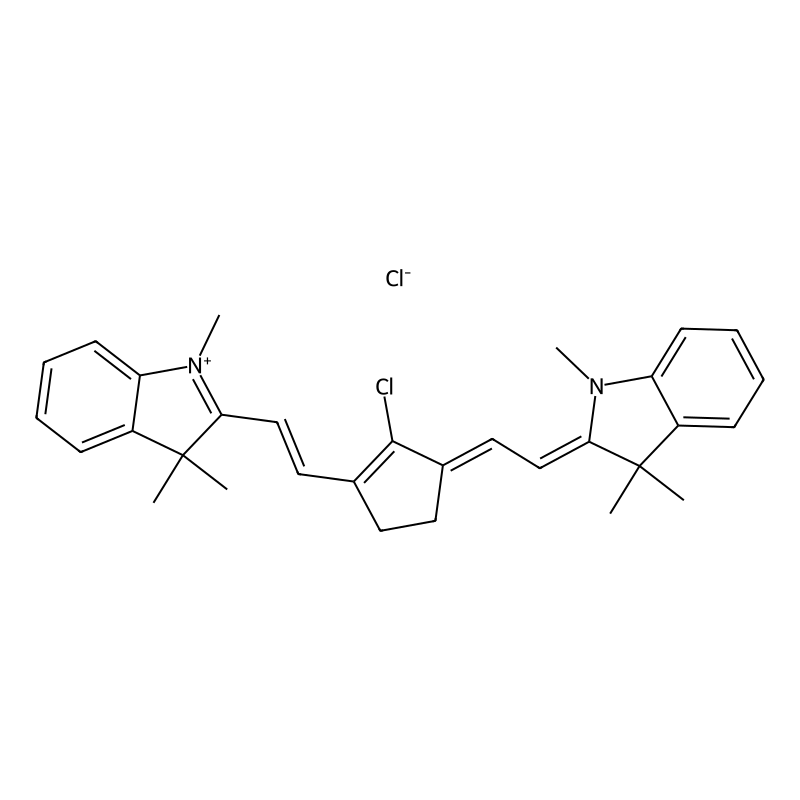

IR-797 chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

- Photochemistry: Research has investigated IR-797 chloride's light-absorbing properties. Some studies suggest it may be useful in dye-sensitized solar cells [].

Further Information

Finding detailed scientific research information on specific chemicals can be challenging, especially for lesser-known compounds. Scientific databases are a good place to start your search. Here are a few resources you can explore:

IR-797 chloride is a synthetic organic compound classified as a near-infrared dye. It is characterized by the molecular formula C31H34Cl2N2 and a molecular weight of 505.53 g/mol. This compound is soluble in methanol, making it suitable for various applications in biological and chemical research. The compound is primarily utilized in imaging and therapeutic applications due to its unique optical properties, particularly its ability to absorb and emit light in the near-infrared spectrum, which is advantageous for deep tissue imaging.

- IR-797 chloride belongs to a class of compounds called cationic dyes. These dyes are taken up by certain cell types due to their positive charge interacting with the negatively charged cell membrane. The specific mechanism by which IR-797 chloride interacts with different cell types is not fully understood and requires further investigation [].

The biological activity of IR-797 chloride has been extensively studied, particularly its potential as an anticancer agent. Research indicates that this compound can induce cancer cell death through multiple mechanisms, including the generation of reactive oxygen species and disruption of mitochondrial function. Its efficacy is enhanced when used in conjunction with nanoparticles or other delivery systems, which improve its targeting capabilities and reduce side effects associated with conventional chemotherapy .

IR-797 chloride can be synthesized through various chemical methods. One common approach involves the reaction of appropriate precursors under controlled conditions to yield the desired dye. Specific synthesis methods may include:

- Condensation Reactions: Combining aromatic amines and aldehydes under acidic or basic conditions.

- Cyclization: Formation of cyclic structures that contribute to the dye's chromophore.

- Halogenation: Introduction of chlorine atoms into the molecular structure at specific positions.

These methods allow for the fine-tuning of the dye's properties, such as solubility and absorption characteristics.

IR-797 chloride has a wide range of applications in both research and clinical settings:

- Imaging: Due to its near-infrared properties, it is used for in vivo imaging techniques, allowing for visualization of biological tissues with minimal interference from background fluorescence.

- Therapeutics: It has been explored as a potential therapeutic agent in cancer treatment, especially when combined with nanocarriers that enhance drug delivery.

- Biosensing: The compound is also employed in biosensing applications due to its fluorescent properties, enabling detection of biomolecules at low concentrations .

Interaction studies involving IR-797 chloride have focused on its behavior in biological systems and with various biomolecules. These studies typically assess:

- Binding Affinity: How well IR-797 chloride binds to cellular components or target proteins.

- Toxicity Profiles: Evaluating the compound's safety and potential side effects when administered in therapeutic contexts.

- Synergistic Effects: Investigating how IR-797 chloride interacts with other drugs or compounds to enhance therapeutic efficacy.

Such studies are crucial for understanding the full potential and limitations of IR-797 chloride in clinical applications.

Several compounds share structural similarities with IR-797 chloride, each possessing unique properties that differentiate them from one another. Below is a comparison table highlighting these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| IR-775 chloride | C31H34ClN2 | Higher dye content; used for similar imaging purposes |

| Indocyanine Green | C43H47N2NaO6S2 | Approved for clinical use; primarily used for vascular imaging |

| Cyanine 5 | C30H31N2O3S | Fluorescent properties; commonly used in nucleic acid labeling |

Uniqueness of IR-797 Chloride: Unlike these compounds, IR-797 chloride exhibits distinct photophysical properties that make it particularly effective for deep tissue imaging and targeted cancer therapies. Its ability to generate reactive oxygen species further enhances its utility as an anticancer agent.

IR-797 chloride exhibits markedly different solubility behaviors across various solvent systems, reflecting its dual hydrophobic-hydrophilic character arising from the extended conjugated indolium chloride structure. The compound demonstrates limited aqueous solubility with methanol solubility reported at only 0.002 g/L [1] [2], indicating significant hydrophobic character. This poor water solubility is attributed to the large hydrophobic aromatic framework comprising two indole rings connected through a cyclopentenyl bridge, which dominates the molecular interactions over the ionic chloride counterion [1] [2] [3].

In contrast, IR-797 chloride shows excellent solubility in organic solvents. The compound readily dissolves in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (19.78 mM), though ultrasonication is required for complete dissolution [4]. Acetonitrile serves as an effective solvent for stock solution preparation, as demonstrated in nanoparticle assembly studies where IR-797 was dissolved in acetonitrile to form concentrated solutions [3]. The compound also exhibits good solubility in methanol, despite the relatively low saturation concentration, making it suitable for spectroscopic measurements where the absorption maximum at 797 nm is routinely measured in methanolic solutions [5] [6] [7].

| Solvent | Solubility | Practical Applications | Reference |

|---|---|---|---|

| Water | Sparingly soluble | Limited biomedical use | [1] [2] [3] |

| Methanol | 0.002 g/L | Spectroscopic analysis | [1] [2] |

| DMSO | 10 mg/mL (19.78 mM) | Stock solutions, cellular studies | [4] |

| Acetonitrile | Readily soluble | Nanoparticle preparation | [3] |

| Organic solvents (general) | Good solubility | Synthesis, formulations | [5] [1] [7] |

The hydrophobic nature of IR-797 chloride necessitates specialized formulation strategies for aqueous applications. Self-assembly into nanoparticles represents the primary approach for achieving aqueous compatibility, where the hydrophobic molecules aggregate and are subsequently modified with amphiphilic polymers such as C18PMH-PEG5000 for surface stabilization [4] [3].

Thermal Stability and Phase Transition Behavior

IR-797 chloride demonstrates moderate thermal stability with a well-defined melting point range of 116.7-128.0°C [6] [2] [8]. The relatively broad melting range suggests potential polymorphic behavior or the presence of solvate forms, which is common for complex organic salts containing bulky aromatic cations and simple anions.

Thermal analysis reveals that the compound remains stable under ambient storage conditions, with room temperature stability confirmed for several days during normal shipping and customs processing [9] [2]. However, thermal degradation initiates near the melting point, with decomposition occurring concurrently with melting around 117°C [6]. This thermal behavior indicates that IR-797 chloride cannot be processed at elevated temperatures without risking chemical decomposition.

| Thermal Parameter | Value | Analysis Method | Reference |

|---|---|---|---|

| Melting Point | 116.7-128.0°C | Literature compilation | [6] [2] [8] |

| Thermal Stability Range | Room temperature to ~117°C | Stability studies | [2] [9] |

| Decomposition Onset | ~117°C | Thermal analysis | [6] |

| Storage Stability | Stable at room temperature | Shipping studies | [9] |

The thermal stability profile necessitates careful temperature control during synthesis, purification, and formulation processes. Processing temperatures should remain well below 100°C to maintain chemical integrity. The compound requires protection from both elevated temperatures and moisture during storage, with recommended storage at room temperature in sealed, dry conditions [2].

Electrochemical Properties and Redox Behavior

IR-797 chloride possesses a cationic indolium structure that imparts distinctive electrochemical characteristics. The compound features a quaternary nitrogen center in the indolium ring system, creating a permanent positive charge that is balanced by the chloride counterion [10] [11]. This ionic structure contributes to the compound's electrochemical activity and its ability to participate in electron transfer processes.

The extended conjugated π-system spanning the two indole rings through the cyclopentenyl bridge creates a delocalized electronic structure that facilitates electron transfer reactions [10] [4]. This electronic configuration is responsible for the compound's strong near-infrared absorption at 797 nm and its electrochemical responsiveness [5] [4]. The presence of chlorine substituents on the central cyclopentenyl ring further modulates the electronic properties, potentially affecting both the redox potential and the stability of various oxidation states.

| Electrochemical Property | Characteristic | Functional Implication | Reference |

|---|---|---|---|

| Charge Character | Cationic indolium structure | Ionic interactions, solubility | [10] [11] |

| Electronic Structure | Extended π-conjugation | Near-IR absorption, conductivity | [5] [4] |

| Redox Activity | Photoinduced electron transfer | Photodynamic applications | [10] [4] |

| Electron Affinity | Moderate acceptor properties | Chemical reactivity | [4] |

The compound's involvement in photoinduced electron transfer processes has been demonstrated in photodynamic therapy applications, where near-infrared light activation leads to electron transfer reactions that generate reactive oxygen species [10] [4]. The electrochemical behavior is further influenced by the chloride counterion, which can participate in secondary reactions and affect the overall redox chemistry of the system.

Hydrolytic and Photolytic Degradation Pathways

IR-797 chloride exhibits limited hydrolytic stability in aqueous environments, though complete degradation pathways remain incompletely characterized [1] [2]. The poor water solubility inherently limits hydrolytic reactions, as the compound exists primarily in undissolved form in aqueous media. However, the small fraction that does dissolve may undergo slow hydrolytic processes, particularly under extreme pH conditions or elevated temperatures.

Photolytic degradation represents the primary decomposition pathway for IR-797 chloride, with well-documented sensitivity to near-infrared light exposure. Upon irradiation at wavelengths around 797 nm, the compound undergoes rapid photodegradation with half-lives ranging from minutes to hours depending on experimental conditions [12] [13]. The photolysis process involves initial bond cleavage followed by formation of smaller fragments and dioxetane intermediates [14] [13].

The photodegradation mechanism involves near-infrared light-induced bond cleavage that proceeds through excited state chemistry. Studies using IR-797-platinum complexes have demonstrated that near-IR excitation leads to specific bond dissociation, liberating free ligand molecules and generating reactive intermediates [14] [13]. Further irradiation results in formation of 1,2-dioxetane products, which subsequently decompose upon warming to yield smaller degradation products [13].

| Degradation Pathway | Mechanism | Primary Products | Controlling Factors | Reference |

|---|---|---|---|---|

| Photolytic | Near-IR induced bond cleavage | Fragments, dioxetanes | Light intensity, wavelength | [14] [13] |

| Hydrolytic | Limited aqueous reactions | Minimal products | pH, temperature, solubility | [1] [2] |

| Thermal | Decomposition at melting point | Complex mixtures | Temperature | [6] |

| Oxidative | Singlet oxygen mediated | Oxidized derivatives | Oxygen availability, light | [13] |

Oxidative degradation pathways involve singlet oxygen generation under near-infrared irradiation, with quantum yields (φΔ) around 0.15 reported for related systems [13]. This photosensitized oxidation contributes to both the therapeutic utility and the photostability limitations of IR-797 chloride. The compound's aggregation-induced emission properties also influence degradation kinetics, as aggregated forms may exhibit different photostability profiles compared to molecularly dissolved species [4] [15].